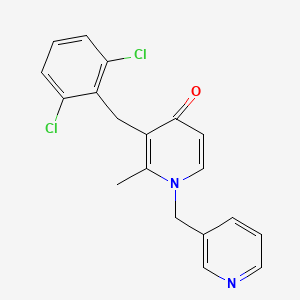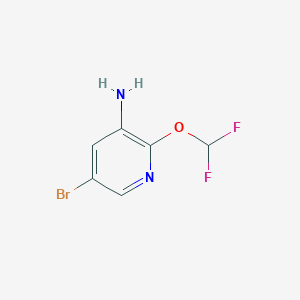
5-Bromo-2-(difluoromethoxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(difluoromethoxy)pyridin-3-amine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyridine derivative that has a bromine atom and two fluorine atoms attached to it.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine involves the inhibition of PAK1 and PAK2 kinases. These kinases are involved in the regulation of various cellular processes such as cell proliferation, migration, and survival. The inhibition of these kinases by this compound leads to the suppression of these cellular processes, which could have therapeutic implications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cellular and animal models. This compound has been found to inhibit the growth and survival of cancer cells in vitro and in vivo. Additionally, it has been shown to suppress the migration and invasion of cancer cells. These effects are attributed to the inhibition of PAK1 and PAK2 kinases by this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-2-(difluoromethoxy)pyridin-3-amine in lab experiments is its potent inhibitory activity against PAK1 and PAK2 kinases. This allows for the selective inhibition of these kinases without affecting other cellular processes. Additionally, this compound has been found to have good solubility and stability, which makes it suitable for use in various experimental settings. However, one of the limitations of using this compound is its relatively high cost, which could limit its widespread use in research.
Future Directions
There are several future directions for research on 5-Bromo-2-(difluoromethoxy)pyridin-3-amine. One area of interest is the development of more potent and selective inhibitors of PAK1 and PAK2 kinases based on the structure of this compound. Additionally, the therapeutic potential of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases could be explored. Furthermore, the use of this compound in combination with other drugs could be investigated to enhance its therapeutic efficacy. Finally, the development of new synthetic methods for the production of this compound could lead to more cost-effective and efficient production.
Synthesis Methods
The synthesis of 5-Bromo-2-(difluoromethoxy)pyridin-3-amine involves the reaction of 5-bromo-2-chloropyridine with difluoromethoxyamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)pyridin-3-amine has been studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against certain kinases such as PAK1 and PAK2. Kinases are enzymes that play a crucial role in various cellular processes and are often dysregulated in diseases such as cancer. Therefore, the inhibition of these kinases by this compound could have therapeutic implications in the treatment of cancer and other diseases.
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O/c7-3-1-4(10)5(11-2-3)12-6(8)9/h1-2,6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFIIHMJHJRDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
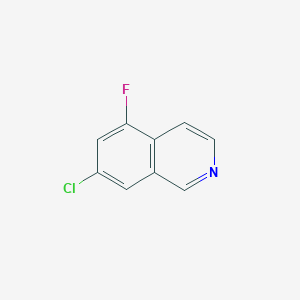
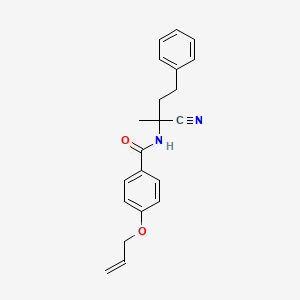

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B2457118.png)
![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)
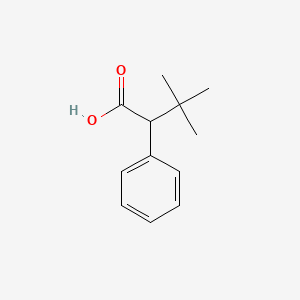
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2457129.png)
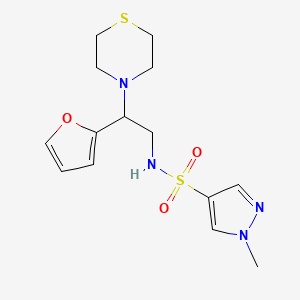
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)
![N-(3,5-dimethylphenyl)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2457132.png)
![(Z)-methyl 2-(6-chloro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2457134.png)
![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)
![(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2457136.png)
